N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-19-12-7-11(8-13(9-12)20-2)14(17)16-10-15(18)3-5-21-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRHTDDLIDQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring This can be achieved through the hydrogenation of a pyran derivative under specific conditions
The final step involves coupling the tetrahydropyran derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor in the development of novel compounds with potential applications in various chemical processes.
Biology
Research has indicated that this compound exhibits biological activities that warrant further investigation:
- Antimicrobial Properties : It has shown potential antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases:
- Cancer Research : Preliminary studies suggest that it may possess anticancer properties by inhibiting cancer cell proliferation. For instance, studies have demonstrated significant cytotoxicity against several cancer cell lines, including lung and colorectal cancers.
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| A549 | <10 | Significant cytotoxicity observed |
| HT-29 | <10 | Effective against colorectal cancer cells |
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Cytotoxicity Assessment : Research demonstrated that related compounds showed preferential suppression of tumor cell growth over non-tumor cells.
- Neuroprotective Effects : Related compounds exhibited promising results in neuroprotection by inhibiting inflammatory pathways and reducing oxidative stress in neuronal models.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
GlyT2 Inhibitors: ORG25543 and Reversible Analogs
- ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide): Key Features: Irreversible GlyT2 inhibition, dose-dependent analgesia in neuropathic and inflammatory pain models. Limitations: Severe side effects (tremors, seizures) due to intracellular glycine depletion .
- Compound 1 (Reversible Analog) :
| Compound | Target | Binding Mechanism | Efficacy (Pain Models) | Adverse Effects |
|---|---|---|---|---|
| ORG25543 | GlyT2 | Irreversible | High (PSNL, bone cancer) | Tremors, seizures |
| Compound 1 | GlyT2 | Reversible | Moderate (Formalin) | Reduced toxicity |
| Target Compound | Inferred | Unknown | Potential for analgesia | Likely safer |
Dopamine D2/D3 Receptor Tracers: [18F]Fallypride
- [18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide):
- Key Features : High-affinity D2/D3 receptor binding, used in PET imaging. The 3-fluoropropyl group enhances blood-brain barrier penetration and in vivo stability .
- Comparison : The target compound lacks fluorination and pyrrolidinyl groups, likely reducing CNS targeting but improving peripheral tolerability.
Antiviral Indenothiazole Derivatives ()
- Examples: 7c (40% yield), 7d (47% yield), 7e (39% yield). Key Features: 3,5-Dimethoxybenzamide conjugated to indenothiazole cores with substituents (e.g., isobutoxy, chloro). These modifications enhance SARS-CoV-2 inhibitory activity .
Trimethoxyphenyl-Based Analogs (–10)
- Example: (Z)-3,4-Dimethoxy-N-(3-oxo-3-(m-tolylamino)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (4a, 55% yield). Key Features: Tubulin-binding activity inferred from trimethoxyphenyl motifs. Multiple methoxy groups enhance solubility and microtubule disruption . Comparison: The target compound’s single oxane ring may limit tubulin interaction but improve selectivity for non-mitotic targets.
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~350–400 g/mol (based on analogs). The hydroxytetrahydrofuran group may enhance aqueous solubility compared to purely aromatic analogs (e.g., ORG25543: MW ~450 g/mol) .
- N-{4-[(3,5-Dimethoxybenzoyl)amino]butyl}-3,5-dimethoxybenzamide (): MW 416.47 g/mol with dual benzamide groups, likely reducing CNS penetration due to higher polarity .
Metabolic Stability
- Fluorinated analogs (e.g., [18F]fallypride) exhibit prolonged half-lives due to resistance to oxidative metabolism .
- The target compound’s oxane moiety may undergo hepatic oxidation, necessitating structural optimization for improved stability.
Adverse Effect Profiles
- Irreversible Binders: ORG25543’s neurotoxicity underscores the risks of non-reversible target engagement .
- Reversible Analogs : Improved safety profiles (e.g., Compound 1) suggest the target compound’s design should prioritize reversible interactions.
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with methoxy substituents and a hydroxyl group on the oxan moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The compound exhibits agonistic activity on the 5-HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This receptor's activation may lead to enhanced neurotransmission and improved gut motility .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially mitigating neurotoxicity associated with chemotherapeutic agents like cisplatin. It appears to enhance renal function while preserving the antitumor efficacy of cisplatin .
- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, which may play a role in reducing oxidative stress in various biological systems.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| 5-HT4 Receptor Agonism | Enhances gastrointestinal motility | |
| Neuroprotection | Reduces nephrotoxicity from cisplatin | |
| Antioxidant Effects | Scavenges free radicals |
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of this compound against cisplatin-induced nephrotoxicity in rat models. The results indicated that co-administration of the compound significantly increased urinary excretion of cisplatin and reduced markers of renal damage (e.g., blood urea nitrogen and plasma creatinine levels). Importantly, the antitumor activity of cisplatin was not compromised, suggesting that this compound could be beneficial in clinical settings where cisplatin is used .
Case Study 2: Gastrointestinal Motility
Another investigation focused on the effects of this compound on gastrointestinal motility in animal models. The findings demonstrated that administration resulted in increased peristaltic movements and reduced transit time through the gastrointestinal tract, supporting its potential use in treating conditions like irritable bowel syndrome (IBS) where motility is impaired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
